![molecular formula C7H11NO4 B8337599 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid CAS No. 97609-13-7](/img/structure/B8337599.png)
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is a compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group attached to a methylaminoacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves the reaction of glycine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
- Glycine reacts with allyl chloroformate in the presence of triethylamine to form the intermediate.
- The intermediate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. Additionally, it may interact with cellular receptors or proteins, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- N-methylglycine
- Allyl glycine
Uniqueness
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the allyloxycarbonyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
97609-13-7 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-[methyl(prop-2-enoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8(2)5-6(9)10/h3H,1,4-5H2,2H3,(H,9,10) |
InChI-Schlüssel |
BVSKMYWAXSZALS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


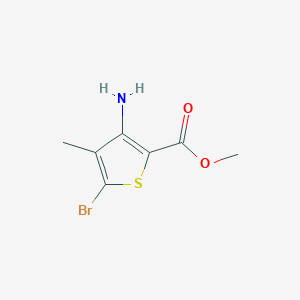
![1-methylimidazo[1,2-a]quinoxaline-4(5H)-one](/img/structure/B8337535.png)
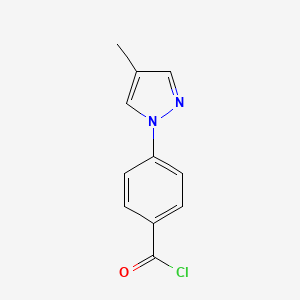
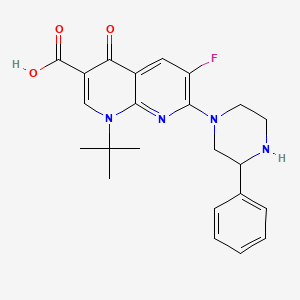
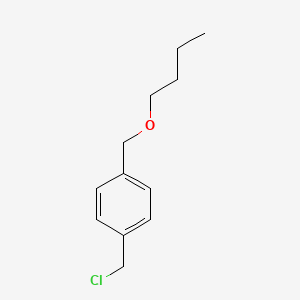
![3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid](/img/structure/B8337562.png)
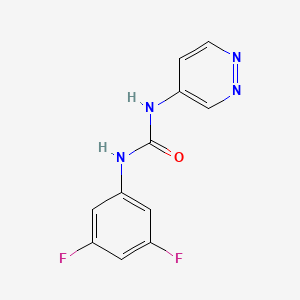



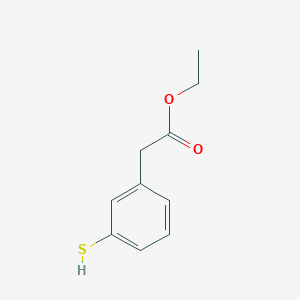
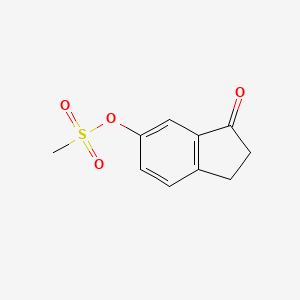
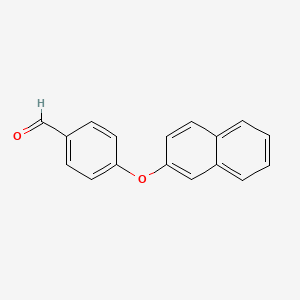
![C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)
